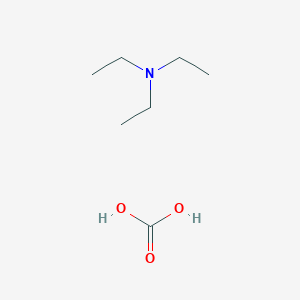

炭酸;N,N-ジエチルエタンアミン

説明

Triethylammonium bicarbonate buffer is a commonly used chromatographic eluent, volatile buffer, mobile phase and ion-pairing agent for the purification of nucleic acids and biomolecules.

科学的研究の応用

クロマトグラフィー溶離液

トリエチルアンモニウム炭酸水素塩緩衝液: は、クロマトグラフィー溶離液として、高速液体クロマトグラフィー(HPLC)で広く使用されています。 揮発性であるため、蒸発により容易に除去でき、質量分析などのさらなる分析のためにサンプルを調製する際に特に役立ちます .

精製のための移動相

この緩衝液は、クロマトグラフィーにおける移動相成分として機能し、核酸および生体分子の精製を支援します。 緩衝能により、pHが安定し、精製過程における感受性の高い分子の完全性を維持するために不可欠です .

イオンペア試薬

分析化学の分野では、トリエチルアンモニウム炭酸水素塩は、イオンペア試薬として機能します。 この用途は、従来の方法では容易に分離できない化合物を分離するために不可欠であり、複雑な混合物の分離能を高めます .

エレクトロスプレーイオン化

この緩衝液は、質量分析のためのエレクトロスプレーイオン化で使用されます。 この技術により、溶液中でイオンを生成することで、大きな生体分子の分析が可能になり、質量電荷比に基づいて検出および分析できます .

トリプシン消化

プロテオミクスでは、トリプシン消化は、タンパク質分析の重要なステップであり、トリエチルアンモニウム炭酸水素塩緩衝液は、トリプシンがタンパク質をペプチドに分解する加水分解を触媒するために最適なpH環境を生成するために使用されます。これらのペプチドはその後、質量分析によって分析されます .

生化学アッセイにおけるpH調整

この緩衝液は、さまざまな生化学アッセイにおけるpH調整にも使用されます。 安定したpHは、生化学における多くの酵素反応および分析手順にとって不可欠であり、正確で再現性のある結果を保証します .

作用機序

Target of Action

Triethylammonium bicarbonate (TEAB) buffer, also known as carbonic acid compound with N,N-diethylethanamine (1:1), primarily targets acid-base homeostasis in biological systems . It plays a crucial role in maintaining the pH balance in various tissues, including the blood and duodenum .

Mode of Action

TEAB buffer is composed of a combination of triethylamine and carbon dioxide, the latter occurring in solution as bicarbonate . It acts as a weak base that can accept protons from a strong acid to prevent any significant change in pH . This buffer system involves the balance of carbonic acid (H2CO3), bicarbonate ion (HCO3-), and carbon dioxide (CO2) to maintain pH in various tissues .

Biochemical Pathways

The bicarbonate buffer system is an essential part of acid-base homeostasis. It involves the conversion of carbon dioxide (CO2), a by-product of cellular respiration, into bicarbonate (HCO3-) and hydrogen ions (H+) in red blood cells . This conversion is catalyzed by the enzyme carbonic anhydrase . The bicarbonate ions are then transported to the lungs, where they are converted back into CO2 and exhaled .

Pharmacokinetics

Its volatility facilitates sample recovery after chromatographic analysis , making it a buffer of interest for mass spectrometric analysis of biomolecules .

Result of Action

The primary result of TEAB’s action is the maintenance of pH balance in biological systems. By neutralizing excess acid or base introduced into the system, it prevents significant pH changes that could disrupt normal cellular functions . In addition, it has been used in ion-exchange chromatography and electrophoresis , and for the purification of oligonucleotides for electrospray mass spectrometry analysis .

Action Environment

The action of TEAB is influenced by environmental factors such as temperature and pressure. For instance, the preparation of TEAB involves passing carbon dioxide gas into a 1.0 M aqueous solution of triethylamine at 5°C . Moreover, its effectiveness as a buffer depends on its concentration and the pH of the solution it is in .

生化学分析

Biochemical Properties

The role of Carbonic acid;N,N-diethylethanamine in biochemical reactions is multifaceted. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in reactions catalyzed by carbonic anhydrases (CAs), enzymes that accelerate the interconversion of inorganic carbon forms .

Cellular Effects

Carbonic acid;N,N-diethylethanamine influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the bicarbonate buffer system, an acid-base homeostatic mechanism that maintains pH in the blood and other tissues

Molecular Mechanism

At the molecular level, Carbonic acid;N,N-diethylethanamine exerts its effects through several mechanisms. It participates in binding interactions with biomolecules and may influence enzyme activation or inhibition. For example, it is involved in the reaction catalyzed by carbonic anhydrase, facilitating the conversion of carbon dioxide and water into bicarbonate and protons .

Dosage Effects in Animal Models

The effects of Carbonic acid;N,N-diethylethanamine can vary with different dosages in animal models Studies have shown that the impact of this compound on cellular and metabolic processes can be dose-dependent

Metabolic Pathways

Carbonic acid;N,N-diethylethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors and can influence metabolic flux or metabolite levels . For instance, it is part of the bicarbonate buffer system, a crucial metabolic pathway that helps maintain pH balance in the body .

Transport and Distribution

The transport and distribution of Carbonic acid;N,N-diethylethanamine within cells and tissues involve various transporters and binding proteins . The compound’s localization or accumulation can be influenced by these interactions. Specific details about these processes are still being researched.

Subcellular Localization

The subcellular localization of Carbonic acid;N,N-diethylethanamine and its effects on activity or function are complex and multifaceted. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

特性

IUPAC Name |

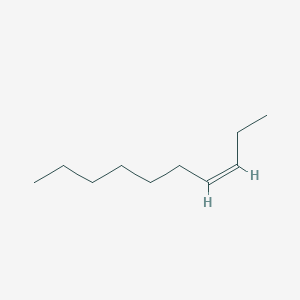

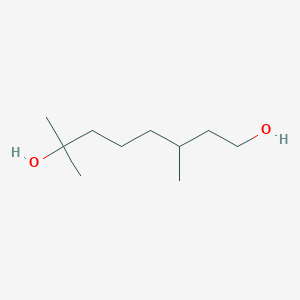

carbonic acid;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.CH2O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQIYTIJXGTIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935618 | |

| Record name | Carbonic acid--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15715-58-9 | |

| Record name | Triethylammonium bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015715589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylammonium bicarbonate buffer ph 8.5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)

![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)